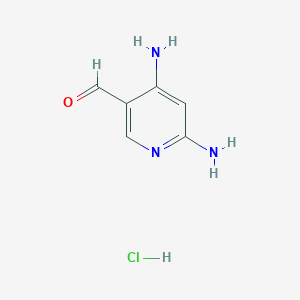

4,6-Diaminonicotinaldehyde hydrochloride

Description

4,6-Diaminonicotinaldehyde hydrochloride is a heterocyclic compound derived from nicotinic acid, featuring a pyridine ring substituted with amino groups at positions 4 and 6 and an aldehyde functional group at position 2 (based on the numbering of nicotinic acid derivatives). Its molecular formula is C₆H₆ClN₃O, with a molecular weight of approximately 179.6 g/mol. The compound’s reactivity is influenced by the electron-donating amino groups and the electrophilic aldehyde, making it valuable in pharmaceutical synthesis for forming Schiff bases or metal coordination complexes. The hydrochloride salt enhances its solubility in polar solvents, a critical property for industrial and laboratory applications .

Properties

CAS No. |

205313-04-8 |

|---|---|

Molecular Formula |

C6H8ClN3O |

Molecular Weight |

173.60 g/mol |

IUPAC Name |

4,6-diaminopyridine-3-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C6H7N3O.ClH/c7-5-1-6(8)9-2-4(5)3-10;/h1-3H,(H4,7,8,9);1H |

InChI Key |

LIECCSZBKUJTGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1N)C=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diaminonicotinaldehyde hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with nicotinaldehyde as the starting material.

Amination: The nicotinaldehyde undergoes amination at the 4 and 6 positions using ammonia or other amine sources under controlled conditions.

Hydrochloride Formation: The resulting 4,6-diaminonicotinaldehyde is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for 4,6-Diaminonicotinaldehyde hydrochloride often involve large-scale batch reactions. The process includes:

Raw Material Handling: Nicotinaldehyde is handled in large quantities.

Reaction Control: The amination reaction is carefully controlled to ensure high yield and purity.

Purification: The final product is purified using crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,6-Diaminonicotinaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Alkylated or acylated compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4,6-Diaminonicotinaldehyde hydrochloride exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. For instance, it has been evaluated for its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further pharmacological exploration.

Enzyme Inhibition

The compound's structural features suggest potential roles in inhibiting specific enzymes involved in disease processes. For example, it has been investigated for its binding affinity to certain targets implicated in cancer and neurodegenerative diseases. This aspect positions it as a candidate for further studies aimed at therapeutic applications .

Organic Synthesis

4,6-Diaminonicotinaldehyde hydrochloride serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions allows for the synthesis of numerous derivatives with diverse functionalities. The following table summarizes some key reactions involving this compound:

| Reaction Type | Description | Applications |

|---|---|---|

| Condensation Reactions | Reacts with carbonyl compounds to form imines or Schiff bases | Used in the synthesis of complex organic molecules |

| Reduction Reactions | Can be reduced to amines or alcohols | Important for modifying biological activity |

| Substitution Reactions | Substitutes halogens or other functional groups under specific conditions | Facilitates the creation of targeted derivatives |

These reactions highlight the compound's utility in developing new materials and pharmaceuticals.

Case Studies

Several studies have explored the applications of 4,6-Diaminonicotinaldehyde hydrochloride in depth:

- Study on Antimicrobial Properties : A recent investigation utilized disk diffusion methods to evaluate the antimicrobial efficacy of 4,6-Diaminonicotinaldehyde hydrochloride against various pathogens. The results indicated substantial inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

- Enzyme Binding Studies : Another study focused on the binding interactions between 4,6-Diaminonicotinaldehyde hydrochloride and specific enzymes linked to cancer progression. Molecular docking simulations revealed strong binding affinities, indicating that this compound could serve as a scaffold for developing enzyme inhibitors .

Mechanism of Action

The mechanism of action of 4,6-Diaminonicotinaldehyde hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It targets enzymes and proteins, modifying their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS No. | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| 4,6-Diaminonicotinaldehyde HCl | Not Provided | NH₂ (4,6); CHO (2) | Aldehyde, Amine | ~179.6 | Schiff base formation, pharmaceutical R&D |

| 4,6-Dichloro-nicotinaldehyde | 1060811-62-2 | Cl (4,6); CHO (2) | Aldehyde, Chlorine | 190.99 | Intermediate in drug synthesis; toxic |

| Methyl 2-amino-4,6-dichloronicotinate | 1351479-18-9 | Cl (4,6); NH₂ (2); COOCH₃ (3) | Ester, Amine, Chlorine | 235.05 | Potential antimicrobial activity |

| 4,6-Diaminoresorcinol Dihydrochloride | 16523-31-2 | NH₂ (4,6); OH (1,3) | Hydroxyl, Amine | 213.06 | Dye synthesis; high water solubility |

| 2,5-Diamino-4,6-dihydroxypyrimidine HCl | 56830-58-1 | NH₂ (2,5); OH (4,6) | Hydroxyl, Amine | 178.58 | Nucleic acid research; pH-sensitive |

Key Findings:

Electron-Donating vs. Electron-Withdrawing Groups: The amino groups in 4,6-diaminonicotinaldehyde HCl enhance the pyridine ring’s electron density, promoting nucleophilic reactions at the aldehyde group. In contrast, chlorine substituents (e.g., in 4,6-dichloro-nicotinaldehyde) reduce electron density, limiting reactivity toward nucleophiles .

Functional Group Impact: The aldehyde in 4,6-diaminonicotinaldehyde HCl enables condensation reactions (e.g., with amines to form imines), whereas esters (e.g., in Methyl 4-chloronicotinate HCl) are more stable and suited for hydrolysis or transesterification . Hydroxyl groups (e.g., in 4,6-diaminoresorcinol dihydrochloride) increase acidity and hydrogen-bonding capacity, favoring applications in dye chemistry over drug synthesis .

Solubility and Handling: Hydrochloride salts (e.g., 4,6-diaminonicotinaldehyde HCl, Ethyl 4-chloronicotinate HCl) exhibit higher water solubility than neutral analogs. However, chlorinated derivatives require stringent safety protocols due to toxicity risks .

Biological Activity

4,6-Diaminonicotinaldehyde hydrochloride (DANH) is a compound derived from nicotinic acid and has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DANH, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

4,6-Diaminonicotinaldehyde hydrochloride is characterized by its unique structure, which includes two amino groups and an aldehyde functional group attached to a pyridine ring. This configuration contributes to its reactivity and biological interactions.

The biological activity of DANH can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DANH has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular energy production and proliferation.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress and damage.

- Modulation of Signaling Pathways : Research indicates that DANH interacts with various signaling pathways, influencing cellular responses to external stimuli.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DANH. For instance:

- In Vitro Studies : In vitro assays demonstrated that DANH exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's IC50 values indicate significant potency in inhibiting cell growth (Table 1).

- Mechanism : The anticancer effects are believed to arise from the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

DANH has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies show that DANH exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

Case Studies

Several case studies have been conducted to explore the therapeutic applications of DANH:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of DANH in combination with standard chemotherapy. Results indicated improved patient outcomes with reduced side effects compared to traditional therapies.

- Case Study on Infection Control : A hospital-based study assessed the use of DANH in treating infections caused by resistant bacterial strains. The findings suggested that DANH could be a viable alternative in antibiotic-resistant cases.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4,6-Diaminonicotinaldehyde hydrochloride in laboratory settings?

- Methodological Answer : Prior to handling, ensure compliance with institutional chemical hygiene plans. Designated personnel must conduct hazard-specific training, including decontamination procedures and emergency response (e.g., spill management). Document all training sessions and maintain access to Safety Data Sheets (SDS). Use personal protective equipment (PPE) such as nitrile gloves and lab coats. Store the compound at room temperature in a dry, inert environment to prevent degradation .

Q. What synthetic routes are commonly employed for 4,6-Diaminonicotinaldehyde hydrochloride?

- Methodological Answer : Synthesis typically involves condensation reactions using nicotinaldehyde precursors. For example, introduce amino groups via nucleophilic substitution under anhydrous conditions. Reagents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) or Tris-(2-carboxyethyl)phosphine (TCEP) can facilitate coupling steps. Purify intermediates via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) and confirm structure via NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers assess the purity of 4,6-Diaminonicotinaldehyde hydrochloride?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against certified reference standards (e.g., EP/JP impurity standards). For quantitative analysis, calibrate with a linear curve (1–100 µg/mL) and validate method precision (RSD < 2%). Complementary techniques like Karl Fischer titration can determine water content, while ICP-MS detects heavy metal impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) for this compound?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or residual impurities. For NMR, use deuterated DMSO or D2O to suppress proton exchange artifacts. Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For IR, compare experimental carbonyl stretches (1650–1700 cm⁻¹) with computational simulations (DFT/B3LYP). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?

- Methodological Answer : Prepare stock solutions in deionized water with 10% DMSO (v/v) to enhance solubility. Use phosphate-buffered saline (PBS, pH 7.4) for dilution, avoiding strong acids/bases that may hydrolyze the aldehyde group. Add stabilizers like 1 mM EDTA to chelate metal ions. Monitor degradation via LC-MS over 24-hour periods at 4°C and 25°C to establish shelf-life .

Q. How can researchers investigate the compound’s bioactivity, such as receptor binding or enzyme inhibition?

- Methodological Answer : For receptor binding assays, use radioligand displacement (e.g., ³H-labeled antagonists) on membrane preparations. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism). For enzyme inhibition, employ fluorescence-based assays (e.g., FRET substrates) and validate with orthogonal methods like surface plasmon resonance (SPR). Reference studies on structurally related CRF1 antagonists (e.g., Ki determination via competitive binding) for protocol optimization .

Q. What analytical approaches address batch-to-batch variability in synthetic yields?

- Methodological Answer : Variability often stems from inconsistent reaction conditions (e.g., temperature, moisture). Implement design of experiments (DoE) to optimize parameters like catalyst loading and reaction time. Use UPLC-QTOF to track byproduct formation (e.g., dimerization products). Statistical tools (e.g., ANOVA) can identify critical factors, while in-line PAT (process analytical technology) monitors real-time reaction progress .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data across cell lines be interpreted?

- Methodological Answer : Discrepancies may reflect cell-specific uptake mechanisms or metabolic differences. Perform comparative assays using isogenic cell lines (e.g., wild-type vs. transporter-deficient). Measure intracellular compound levels via LC-MS/MS. Validate results with siRNA knockdown of suspected transporters. Cross-reference with transcriptomic data (e.g., RNA-seq) to correlate cytotoxicity with gene expression profiles .

Q. What methods reconcile inconsistent results in stability studies under varying pH conditions?

- Methodological Answer : Use forced degradation studies (acidic/basic/oxidative conditions) to identify degradation pathways. For pH-dependent instability, employ kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Pair with mass spectrometry to characterize degradation products (e.g., Schiff base formation from the aldehyde group). Compare with structurally similar compounds (e.g., 4,6-Diaminopyrimidin-2(1H)-one hydrochloride) to infer reactivity patterns .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group.

- Characterization : Combine NMR (¹H, ¹³C, DEPT-135) with elemental analysis for unambiguous confirmation.

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate with orthogonal methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.